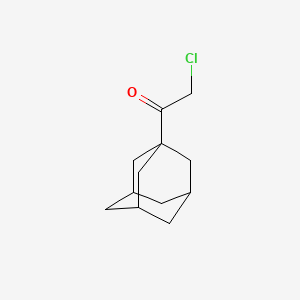

1-Adamantyl chloromethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Adamantyl chloromethyl ketone can be achieved through various methods. For instance, one study discussed the synthesis of five pyrazole-based adamantyl heterocyclic compounds by condensation of 1-adamantyl chalcone with substituted phenylhydrazine . Another study mentioned the reaction of 1-bromoadamantane with acetylene in the mixture of sulfuric acid and hexane at 5°C results in 1-acetyladamantane .Molecular Structure Analysis

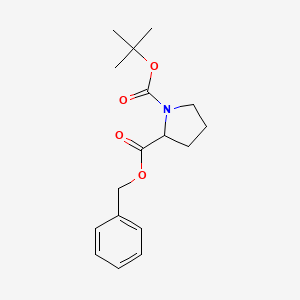

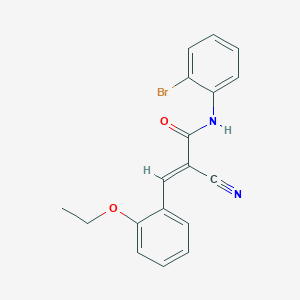

The molecular formula of 1-Adamantyl chloromethyl ketone is C12H17ClO, and its molecular weight is 212.72. The structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

1-Adamantyl chloromethyl ketone can undergo various chemical reactions. For example, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide, and then propagated according to a specific mechanism .Physical And Chemical Properties Analysis

1-Adamantyl chloromethyl ketone is a sterically bulky ketone substrate . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Synthesis of Functional Adamantane Derivatives

1-Adamantyl chloromethyl ketone can be used as a starting material for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization .

Production of Monomers

The compound can be used in the production of monomers, which are the building blocks of polymers . These monomers can then be used in various industrial applications.

Creation of Thermally Stable Fuels and Oils

Due to the unique properties of adamantane derivatives, 1-Adamantyl chloromethyl ketone can be used in the creation of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

1-Adamantyl chloromethyl ketone can be used in the development of bioactive compounds . These compounds can have various applications in the field of medicine and pharmaceuticals.

Production of Diamond-like Bulky Polymers (Diamondoids)

The compound can be used in the production of diamond-like bulky polymers, also known as diamondoids . These materials have unique properties and can be used in various scientific and practical applications.

Synthesis of Sterically Hindered Ketene

1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Safety and Hazards

While specific safety and hazard information for 1-Adamantyl chloromethyl ketone was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Orientations Futures

The future directions in the research of 1-Adamantyl chloromethyl ketone and similar compounds involve the development of novel methods for their preparation, and the polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mécanisme D'action

Target of Action

It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Mode of Action

The mode of action of 1-Adamantyl chloromethyl ketone involves its interaction with its targets through radical-based functionalization reactions. These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

The biochemical pathways affected by 1-Adamantyl chloromethyl ketone involve the conversion of diamondoid C–H bonds to C–C bonds. This process results in the formation of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Pharmacokinetics

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives may influence their bioavailability .

Result of Action

The result of the action of 1-Adamantyl chloromethyl ketone involves the formation of a variety of products incorporating diverse functional groups. These products are formed through the direct conversion of diamondoid C–H bonds to C–C bonds .

Propriétés

IUPAC Name |

1-(1-adamantyl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZPXWXTBYAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl chloromethyl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2587328.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)